molecular formula C9H11ClO3S B3193759 2-Methoxy-3,5-dimethylbenzene-1-sulfonyl chloride CAS No. 749268-53-9

2-Methoxy-3,5-dimethylbenzene-1-sulfonyl chloride

Cat. No. B3193759
CAS RN: 749268-53-9
M. Wt: 234.7 g/mol
InChI Key: CRGHFEWSHJGVJX-UHFFFAOYSA-N
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Description

“2-Methoxy-3,5-dimethylbenzene-1-sulfonyl chloride” is a chemical compound with the IUPAC name 2-methoxy-3,5-dimethylbenzenesulfonyl chloride . Its CAS number is 749268-53-9 .


Molecular Structure Analysis

The molecular formula of “2-Methoxy-3,5-dimethylbenzene-1-sulfonyl chloride” is C9H11ClO3S . The InChI code for this compound is 1S/C9H11ClO3S/c1-6-4-7(2)9(13-3)8(5-6)14(10,11)12/h4-5H,1-3H3 .


Physical And Chemical Properties Analysis

The molecular weight of “2-Methoxy-3,5-dimethylbenzene-1-sulfonyl chloride” is 234.7 . Other physical and chemical properties such as boiling point, melting point, and solubility were not found in the search results.

Scientific Research Applications

Synthesis of Pharmaceutical Compounds

2-Methoxy-3,5-dimethylbenzene-1-sulfonyl chloride plays a crucial role in the synthesis of pharmaceutical compounds, particularly in the development of proton pump inhibitors (PPIs) such as omeprazole. This chemical is involved in the novel synthesis methods that improve the yield and simplify the process of creating PPIs, which are essential for treating conditions like gastric ulcers by inhibiting gastric ATPase enzyme activity. These novel synthesis processes are significant because they offer a more efficient pathway to obtaining pharmaceutical impurities of anti-ulcer drugs, which can then be used as standard impurities for further studies in various aspects of drug development (Saini, Majee, Chakraborthy, & Salahuddin, 2019).

Environmental Safety and Surfactant Use

In addition to its applications in pharmaceuticals, 2-Methoxy-3,5-dimethylbenzene-1-sulfonyl chloride is relevant in studies concerning environmental safety, particularly regarding the use and impact of surfactants. Surfactants, which are compounds that lower the surface tension between two liquids or between a liquid and a solid, play a significant role in a wide range of personal care and cleaning products. The environmental safety of these substances is crucial due to their high volume of use and wide release into aquatic environments. Studies on surfactants and their feedstocks, including those related to 2-Methoxy-3,5-dimethylbenzene-1-sulfonyl chloride, focus on their chemical structures, use, environmental fate, and potential for aquatic and sediment toxicity. These comprehensive reports highlight the importance of conducting both prospective and retrospective risk assessments for chemicals with wide dispersive use to ensure they do not pose a risk to the environment (Cowan-Ellsberry, Belanger, Dorn, Dyer, McAvoy, Sanderson, Versteeg, Ferrer, & Stanton, 2014).

Safety and Hazards

“2-Methoxy-3,5-dimethylbenzene-1-sulfonyl chloride” is classified as dangerous . It has a hazard class of 6.1,8 and its precautionary statements include P280-P301+P330+P331-P305+P351+P338-P310 . It has a UN number of 2928 . The hazard statements indicate that it is harmful if swallowed (H301) and causes severe skin burns and eye damage (H314) .

properties

IUPAC Name

2-methoxy-3,5-dimethylbenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO3S/c1-6-4-7(2)9(13-3)8(5-6)14(10,11)12/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRGHFEWSHJGVJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)S(=O)(=O)Cl)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-3,5-dimethylbenzene-1-sulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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